N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, pyrazole, and chromene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with the chromene derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, pyrazole, and chromene derivatives that share structural similarities with N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE. Examples include:
- Furan-2-carboxamide derivatives
- Pyrazole-4-carboxamide derivatives
- Chromene-2-carboxamide derivatives
Uniqueness
What sets N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-12-4-5-16-14(9-12)15(23)10-17(26-16)19(24)21-18-6-7-20-22(18)11-13-3-2-8-25-13/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
IGVZZDDUTAGQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=CO4 |
Origin of Product |
United States |
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